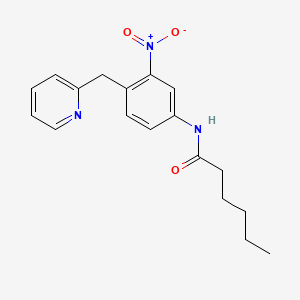methanone CAS No. 64467-91-0](/img/structure/B14488937.png)
[4-(3-Bromopropoxy)phenyl](2-ethylindolizin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromopropoxy)phenylmethanone is a chemical compound with the molecular formula C20H20BrNO2 and a molecular weight of 386.288 . This compound is known for its unique structure, which includes a bromopropoxy group attached to a phenyl ring and an indolizinyl methanone moiety. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropoxy)phenylmethanone typically involves the reaction of 4-hydroxy-3-methoxybenzonitrile with 1,3-dibromopropane in the presence of potassium carbonate . The reaction is carried out under reflux conditions to facilitate the formation of the bromopropoxy group. The resulting intermediate is then reacted with 2-ethylindolizin-3-ylmethanone under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(3-Bromopropoxy)phenylmethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropoxy group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the indolizinyl moiety.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
科学的研究の応用
4-(3-Bromopropoxy)phenylmethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
作用機序
The mechanism of action of 4-(3-Bromopropoxy)phenylmethanone involves its interaction with specific molecular targets and pathways. The bromopropoxy group can participate in nucleophilic substitution reactions, while the indolizinyl moiety can interact with various biological targets. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes or receptors involved in cellular processes .
類似化合物との比較
Similar Compounds
- 4-(3-Bromopropoxy)phenylmethanone
- 4-(3-Bromopropoxy)phenylmethanone
- 4-(3-Bromopropoxy)phenylmethanone
Uniqueness
4-(3-Bromopropoxy)phenylmethanone is unique due to the presence of both the bromopropoxy group and the indolizinyl methanone moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications .
特性
CAS番号 |
64467-91-0 |
|---|---|
分子式 |
C20H20BrNO2 |
分子量 |
386.3 g/mol |
IUPAC名 |
[4-(3-bromopropoxy)phenyl]-(2-ethylindolizin-3-yl)methanone |
InChI |
InChI=1S/C20H20BrNO2/c1-2-15-14-17-6-3-4-12-22(17)19(15)20(23)16-7-9-18(10-8-16)24-13-5-11-21/h3-4,6-10,12,14H,2,5,11,13H2,1H3 |
InChIキー |
UMWUNJRLZKIFKY-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N2C=CC=CC2=C1)C(=O)C3=CC=C(C=C3)OCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


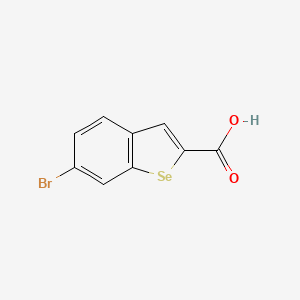
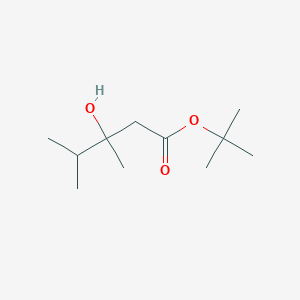
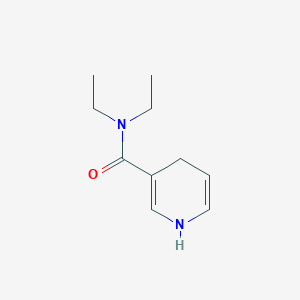
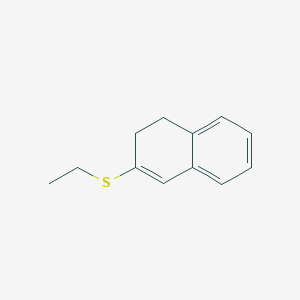
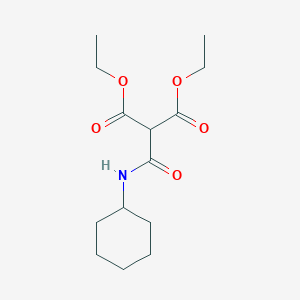
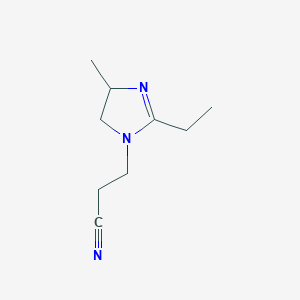

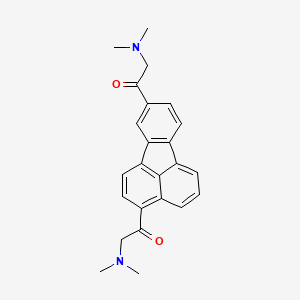
![2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one](/img/structure/B14488901.png)
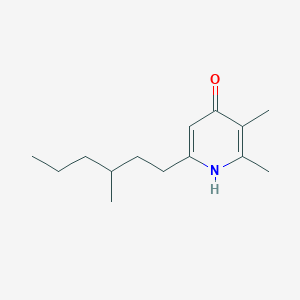
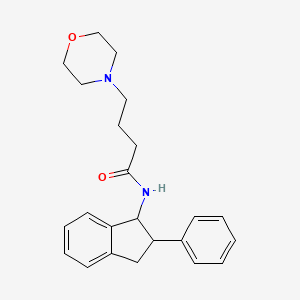
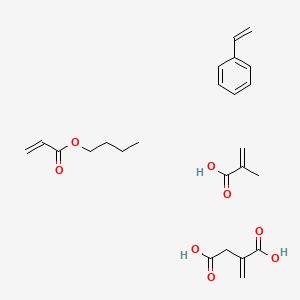
![8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[4.5]decane](/img/structure/B14488921.png)
